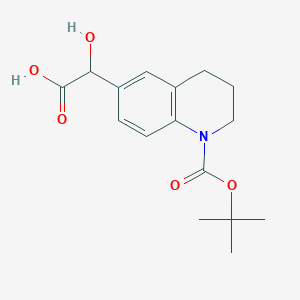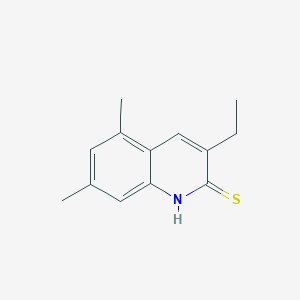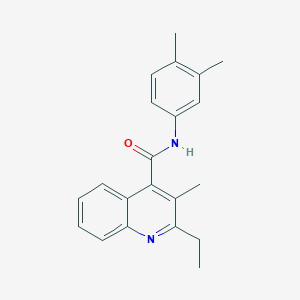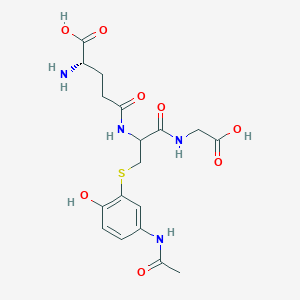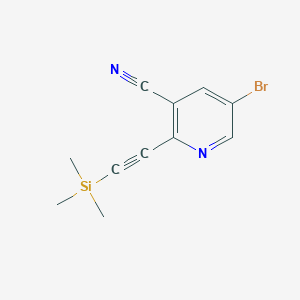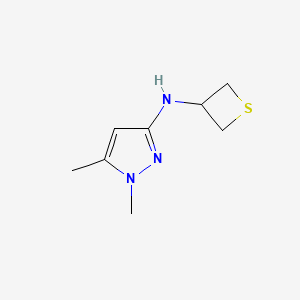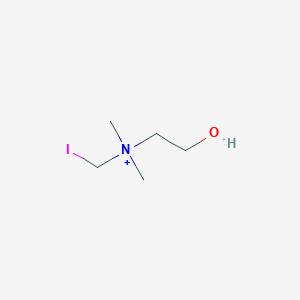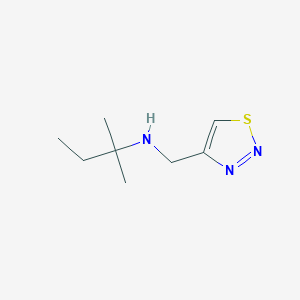
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate amine precursors. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with 2-methylbutan-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkylating agents; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazole compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mécanisme D'action
The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Thiadiazole-4-carboxylic acid
- 1,2,3-Thiadiazole-4-carboxaldehyde
- 1,2,3-Thiadiazole-4-methylamine
Uniqueness
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine is unique due to its specific structural features, which confer distinct biological activities compared to other thiadiazole derivatives
Propriétés
Formule moléculaire |
C8H15N3S |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
2-methyl-N-(thiadiazol-4-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C8H15N3S/c1-4-8(2,3)9-5-7-6-12-11-10-7/h6,9H,4-5H2,1-3H3 |
Clé InChI |
SWRJPJILDTYMLO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NCC1=CSN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


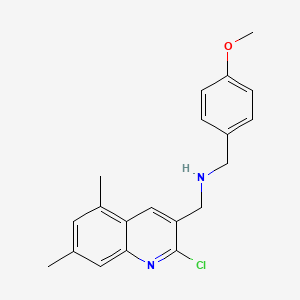
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12991740.png)
![N-Benzyl-5,7-dichloro-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12991744.png)
